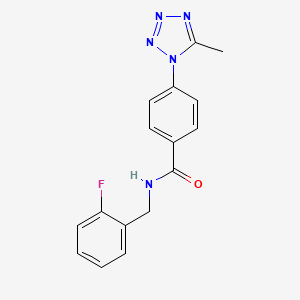

N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16316686

Molecular Formula: C16H14FN5O

Molecular Weight: 311.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14FN5O |

|---|---|

| Molecular Weight | 311.31 g/mol |

| IUPAC Name | N-[(2-fluorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)14-8-6-12(7-9-14)16(23)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,23) |

| Standard InChI Key | PROGFXDUXHZEEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F |

Introduction

N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that combines a benzamide moiety with a tetrazole ring through a fluorobenzyl group. This unique molecular structure places it within the categories of benzamides and tetrazoles, suggesting potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is C_{15}H_{15}FN_{4}O, with a molecular weight of approximately 311.31 g/mol .

Synthesis and Reactions

The synthesis of N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves a multi-step process. Key methods include reactions that exploit the compound's functional groups, such as the benzamide and tetrazole moieties. These reactions highlight the compound's versatility as a building block in organic synthesis.

Synthesis Steps

-

Preparation of Starting Materials: The synthesis begins with the preparation of necessary starting materials, including fluorobenzyl derivatives and tetrazole compounds.

-

Coupling Reactions: The fluorobenzyl group is coupled with the tetrazole ring, often through a benzamide linkage.

-

Purification and Characterization: The final product is purified and characterized using techniques such as NMR and MS.

Biological Activities and Applications

Research into N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide suggests promising avenues for further exploration in medicinal chemistry and drug development. The compound's interactions with biological macromolecules are of particular interest, as these interactions could lead to therapeutic applications.

Potential Applications

-

Anti-Cancer Properties: Compounds with similar structures have shown potential anti-cancer activities, suggesting that N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide could be explored for its efficacy against cancer cell lines.

-

Medicinal Chemistry: The compound's unique structure makes it a valuable candidate for studying interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Comparison with Related Compounds

N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared to other compounds in the benzamide and tetrazole categories to understand how variations in structure influence biological activity.

Comparison Table

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Benzamide and tetrazole with fluorobenzyl linkage | Potential anti-cancer activity |

| N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Similar structure but with fluorine at the 4-position | Explored for therapeutic potential |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Contains thiazole instead of benzene | Anti-leukemic activity observed |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume